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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of

diisopropanolamine (DIPA) from propylene oxide and ammonia. The document details the

reaction chemistry, process parameters, experimental protocols, and industrial-scale production

methodologies. Quantitative data is presented in structured tables for comparative analysis,

and key pathways and workflows are visualized through detailed diagrams.

Introduction to Diisopropanolamine (DIPA)
Diisopropanolamine (DIPA) is an organic compound with the chemical formula C₆H₁₅NO₂. It

is a secondary amine and a diol, possessing both amine and alcohol functional groups, which

impart its versatile chemical properties. DIPA is a white to yellow solid at room temperature and

is used in a wide range of industrial applications, including as an emulsifier, stabilizer, chemical

intermediate, and a neutralizing agent in various formulations. In the pharmaceutical and drug

development sector, DIPA can be used as a precursor for the synthesis of active

pharmaceutical ingredients and as a buffering agent.

Reaction Chemistry and Mechanism
The synthesis of diisopropanolamine from propylene oxide and ammonia is a nucleophilic

addition reaction. The reaction proceeds in a stepwise manner, leading to the formation of
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monoisopropanolamine (MIPA), diisopropanolamine (DIPA), and triisopropanolamine (TIPA).

The overall reaction scheme is as follows:

Formation of Monoisopropanolamine (MIPA): NH₃ + C₃H₆O → C₃H₉NO

Formation of Diisopropanolamine (DIPA): C₃H₉NO + C₃H₆O → C₆H₁₅NO₂

Formation of Triisopropanolamine (TIPA): C₆H₁₅NO₂ + C₃H₆O → C₉H₂₁NO₃

Water is a crucial component in this process, acting as a catalyst to facilitate the ring-opening

of the propylene oxide molecule.[1][2] The reaction is typically carried out in an aqueous

solution of ammonia. The nucleophilic attack of the ammonia on the less sterically hindered

carbon of the propylene oxide ring is the key step in the formation of the isopropanolamines.

A significant side reaction is the hydrolysis of propylene oxide to form propylene glycol,

especially in the presence of excess water.[2]
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The reaction mechanism involves the protonation of the oxygen atom of the propylene oxide

ring by a water molecule, making the epoxide more susceptible to nucleophilic attack by

ammonia. The ammonia molecule then attacks one of the carbon atoms of the epoxide ring,

leading to the opening of the ring and the formation of monoisopropanolamine. This process

can then be repeated with MIPA and DIPA acting as the nucleophiles to form DIPA and TIPA,

respectively.

Industrial Synthesis of Diisopropanolamine
The industrial production of diisopropanolamine is a continuous process carried out at

elevated temperatures and pressures to achieve a high reaction rate and favorable product
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distribution. The selectivity towards DIPA is controlled by adjusting the molar ratio of the

reactants and other process parameters.

Process Parameters
The key process parameters that influence the yield and selectivity of diisopropanolamine
are:

Temperature: The reaction is typically conducted at temperatures in the range of 130°C to

180°C.[1] Higher temperatures increase the reaction rate but may also lead to the formation

of undesirable by-products.

Pressure: High pressure, generally between 11 and 20 MPa, is maintained to keep the

ammonia in a liquid or supercritical state, ensuring a high concentration of the reactant and

facilitating the reaction.[1]

Molar Ratio of Reactants: The molar ratio of ammonia to propylene oxide is a critical factor in

determining the product distribution. To favor the formation of DIPA, a lower molar ratio of

ammonia to propylene oxide is used compared to the synthesis of MIPA. A typical molar ratio

for DIPA production is in the range of 6:1 to 10:1 (ammonia to propylene oxide).[1]

Catalyst: Water is the most common and cost-effective catalyst for this reaction.[1][2] The

concentration of water in the ammonia solution can affect the reaction rate and the extent of

the propylene glycol side reaction.

The following table summarizes typical industrial process conditions for the synthesis of

isopropanolamines, with a focus on maximizing the DIPA yield.
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Parameter Value Reference

Reactants
Propylene Oxide, Aqueous

Ammonia
[1][3]

Catalyst Water [1][2]

Temperature 130 - 180 °C [1]

Pressure 11 - 20 MPa [1]

Ammonia:Propylene Oxide

Molar Ratio
6:1 - 10:1 [1]

Reactor Type Tubular Reactor [1]

Experimental Protocol for Industrial Synthesis
The following is a generalized protocol for the industrial-scale synthesis of

diisopropanolamine:

Feed Preparation: An aqueous solution of ammonia is prepared with a specific water content

to act as the catalyst.[1]

Reaction: The aqueous ammonia solution and propylene oxide are continuously fed into a

high-pressure tubular reactor. The reactants are heated to the desired reaction temperature.

[1] The high pressure ensures that the ammonia remains in a liquid or supercritical state.

Deamination: After the reaction, the mixture is passed through a deamination tower to

remove unreacted ammonia, which is then recycled back to the reactor.[1]

Dehydration: The product mixture is then sent to a dehydration tower to remove water.[1]

Purification: Finally, the mixture of isopropanolamines is separated by fractional distillation

under vacuum to obtain high-purity diisopropanolamine.[1][3] The different boiling points of

MIPA, DIPA, and TIPA allow for their separation.
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Laboratory-Scale Synthesis of Diisopropanolamine
While detailed laboratory protocols for the synthesis of DIPA are not as commonly published as

industrial methods, a batch synthesis can be performed in a high-pressure autoclave. The

following is a representative, though generalized, laboratory-scale protocol.
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Materials and Equipment
Materials: Propylene oxide, concentrated aqueous ammonia, deionized water.

Equipment: High-pressure autoclave with a magnetic stirrer, heating mantle, temperature

controller, and pressure gauge.

Experimental Procedure
Charging the Reactor: The autoclave is charged with a specific amount of concentrated

aqueous ammonia and deionized water.

Purging: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any

air.

Heating and Pressurization: The autoclave is heated to the desired reaction temperature

(e.g., 120-150°C).

Addition of Propylene Oxide: Propylene oxide is then slowly pumped into the autoclave at a

controlled rate. The pressure inside the reactor will increase as the propylene oxide is added

and the reaction proceeds.

Reaction: The reaction mixture is stirred vigorously for a set period (e.g., 2-4 hours) while

maintaining the desired temperature and pressure.

Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room

temperature, and the pressure is carefully released.

Workup and Purification: The reaction mixture is transferred to a round-bottom flask.

Unreacted ammonia and water are removed by distillation. The resulting mixture of

isopropanolamines can then be separated by vacuum distillation.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood due to

the toxicity and flammability of the reactants. The use of a high-pressure autoclave requires

proper training and adherence to safety protocols.

Data on Yield and Selectivity
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The selectivity of the reaction towards MIPA, DIPA, or TIPA is highly dependent on the molar

ratio of ammonia to propylene oxide. The following table provides a qualitative overview of the

expected product distribution based on the reactant ratio.

NH₃:Propylene Oxide
Molar Ratio

Primary Product Secondary Products

High (>10:1) MIPA DIPA, TIPA

Intermediate (5:1 - 10:1) DIPA MIPA, TIPA

Low (<5:1) TIPA MIPA, DIPA

Quantitative data from a specific patent (CN101265197A) for a process optimized for DIPA

production is presented below.[3]

Parameter Value

Ammonia:Propylene Oxide Molar Ratio 5-8

Reaction Temperature 148-155 °C

Reaction Pressure 16.0-18.0 MPa

Reaction Time 1.5-3 hours

DIPA Purity in Product >99%

Conclusion
The synthesis of diisopropanolamine from propylene oxide and ammonia is a well-

established industrial process. Control over reaction parameters, particularly the molar ratio of

reactants, temperature, and pressure, is essential for achieving high selectivity towards the

desired product. While industrial-scale production is a continuous process, laboratory-scale

synthesis can be performed in a batch reactor. Further research into novel catalysts and

process optimization could lead to even more efficient and selective methods for the production

of diisopropanolamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Diisopropanolamine synthesis - chemicalbook [chemicalbook.com]

2. CN1176901C - Production method of isopropanolamine - Google Patents
[patents.google.com]

3. CN103242175A - Preparation method of monoethanol diisopropanolamine - Google
Patents [patents.google.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis of
Diisopropanolamine from Propylene Oxide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056660#synthesis-of-diisopropanolamine-from-
propylene-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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